molecular formula C12H12N2OS B2440126 N-cyclobutyl-1,3-benzothiazole-6-carboxamide CAS No. 2195938-98-6

N-cyclobutyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2440126
CAS No.: 2195938-98-6
M. Wt: 232.3
InChI Key: JNSXIVRFKPELFK-UHFFFAOYSA-N
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Description

N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the benzothiazole family, which is known for its wide range of biological activities and medicinal applications.

Preparation Methods

The synthesis of N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclobutanecarboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dioxane . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N-cyclobutyl-1,3-benzothiazole-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-cyclobutyl-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antibacterial and antifungal agent, making it a valuable candidate for the development of new antimicrobial drugs.

    Medicine: Research has indicated that benzothiazole derivatives, including this compound, exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence, for applications in sensors and display technologies.

Comparison with Similar Compounds

N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-nitrobenzothiazole: Exhibits potent antibacterial activity.

    2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

This compound stands out due to its unique cyclobutyl group, which enhances its biological activity and provides distinct chemical properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-cyclobutyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(14-9-2-1-3-9)8-4-5-10-11(6-8)16-7-13-10/h4-7,9H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSXIVRFKPELFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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